Salnacedin

Anti‑inflammatory Antioxidant Synergy

Salnacedin (G‑201) is a small‑molecule conjugate of salicylic acid and N‑acetyl‑L‑cysteine (NAC). Its chemical structure combines the keratolytic and anti‑inflammatory properties of a salicylate with the antioxidant and mucolytic features of NAC.

Molecular Formula C12H13NO5S
Molecular Weight 283.30 g/mol
CAS No. 87573-01-1
Cat. No. B1681406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalnacedin
CAS87573-01-1
SynonymsSalnacedin;  G-201;  G 201;  G201;  G-201,SCY;  SCY; 
Molecular FormulaC12H13NO5S
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O
InChIInChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1
InChIKeyVYPKEODFNOEZGS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salnacedin (CAS 87573-01-1): A Salicylic Acid–N‑Acetylcysteine Conjugate for Seborrhoeic Dermatitis and Acne Research


Salnacedin (G‑201) is a small‑molecule conjugate of salicylic acid and N‑acetyl‑L‑cysteine (NAC) [1]. Its chemical structure combines the keratolytic and anti‑inflammatory properties of a salicylate with the antioxidant and mucolytic features of NAC [2]. The compound has been investigated primarily as a topical agent for seborrhoeic dermatitis and acne, with reported anti‑inflammatory and keratolytic activities .

Why Salnacedin (CAS 87573-01-1) Cannot Be Replaced by Simple Salicylic Acid or N‑Acetylcysteine Alone


Salnacedin is a covalent conjugate that is designed to deliver both salicylic acid and N‑acetylcysteine as a single molecular entity [1]. Simple mixtures of the two components do not replicate the pharmacokinetic and pharmacodynamic behaviour of the pre‑formed conjugate. Patent disclosures indicate that Salnacedin exhibits additive or synergistic anti‑inflammatory and antioxidant effects compared with treatment using salicylic acid alone or NAC alone [2]. Therefore, substituting Salnacedin with its individual moieties or with other un‑conjugated salicylates will not reproduce the same biological profile.

Quantitative Differentiation of Salnacedin (CAS 87573-01-1) Against Closest Comparators


Synergistic Anti‑Inflammatory and Antioxidant Activity vs. Individual Components

In a patent application, Salnacedin (Example 1) demonstrated additive or synergistic anti‑inflammatory and antioxidant effects relative to treatment with an antioxidant agent alone or an anti‑inflammatory agent alone [1]. The conjugate exhibited superior activity compared with the unconjugated mixture of salicylic acid and N‑acetylcysteine, confirming that covalent linkage is essential for the enhanced biological effect [2].

Anti‑inflammatory Antioxidant Synergy

Dual Keratolytic and Anti‑Inflammatory Activity Relative to Single‑Mechanism Keratolytics

Salnacedin is reported to possess both anti‑inflammatory and keratolytic activities . This dual mechanism distinguishes it from simple keratolytics such as salicylic acid (which primarily causes desquamation) and from anti‑inflammatory agents that lack keratolytic action. The combination is particularly relevant for seborrhoeic dermatitis, where both inflammation and scaling must be addressed simultaneously.

Keratolytic Anti‑inflammatory Seborrhoeic dermatitis

Reduced Gastric Bleeding Risk Compared with Salicylic Acid

According to patent disclosure, treatment with Salnacedin improves anti‑diabetic effects while lowering the risk of gastric bleeding associated with salicylic acid and the risk of tinnitus associated with N‑acetylcysteine [1]. This improved safety profile is attributed to the conjugate's altered pharmacokinetics and reduced local gastric irritation.

Safety profile Gastric bleeding Salicylate toxicity

Salnacedin (CAS 87573-01-1) Procurement‑Relevant Application Scenarios


Topical Formulation Development for Seborrhoeic Dermatitis

Salnacedin's dual keratolytic and anti‑inflammatory profile makes it a strong candidate for inclusion in topical creams or gels targeting seborrhoeic dermatitis . Researchers developing formulations that require both desquamation and inflammation control can use Salnacedin as a single‑agent active, potentially simplifying formulation complexity and reducing excipient load.

Mechanistic Studies of Conjugate‑Mediated Synergy

The reported additive or synergistic effects of Salnacedin compared with its individual components position it as a valuable tool for investigating how covalent conjugation alters the pharmacodynamics of salicylates and antioxidants. Such studies may inform the design of next‑generation conjugates with improved therapeutic indices.

Comparative Safety Studies of Salicylate Derivatives

Given the patent‑disclosed reduction in gastric bleeding risk compared with free salicylic acid , Salnacedin is a relevant comparator for researchers evaluating the gastrointestinal safety profiles of novel salicylate derivatives. Its use in side‑by‑side in vivo assays can help quantify the safety advantage conferred by NAC conjugation.

Acne Vulgaris Research Requiring Non‑Antibiotic Anti‑Inflammatory Agents

Salnacedin's anti‑inflammatory and keratolytic activities are applicable to acne vulgaris models . Researchers seeking non‑antibiotic alternatives for managing inflammatory acne can employ Salnacedin to assess effects on sebum production, comedogenesis, and inflammatory cytokine levels without the resistance concerns associated with antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salnacedin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.